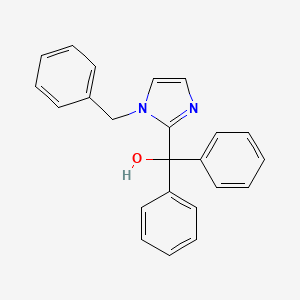

(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol

Description

Properties

IUPAC Name |

(1-benzylimidazol-2-yl)-diphenylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O/c26-23(20-12-6-2-7-13-20,21-14-8-3-9-15-21)22-24-16-17-25(22)18-19-10-4-1-5-11-19/h1-17,26H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYHGMAFIBBBRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol typically involves the reaction of benzyl imidazole with diphenylmethanol under specific conditions. One common method includes the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized imidazole derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.

Scientific Research Applications

(1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials with specific properties, such as catalysts and dyes.

Mechanism of Action

The mechanism of action of (1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Differences

- Lipophilicity and Solubility: The diphenylmethanol group in the target compound increases hydrophobicity compared to analogues with smaller substituents (e.g., methyl or ethanol groups). This may reduce aqueous solubility but enhance blood-brain barrier penetration .

- Biological Activity : The methylsulfonyl derivative () demonstrates COX-2 selectivity, attributed to electronic effects of the sulfonyl group, whereas the dichlorophenyl analogue () shows antifungal activity due to halogenated aryl interactions .

- Synthetic Complexity: Diphenylmethanol derivatives require multi-step synthesis (e.g., Grignard reactions or palladium-catalyzed allylation), while methyl or benzyl-substituted imidazoles are synthesized via straightforward nucleophilic substitutions .

Pharmacokinetic and Mechanistic Insights

- COX-2 Selectivity: The methylsulfonyl group in ’s compound enhances hydrogen bonding with COX-2’s secondary pocket, a feature absent in diphenylmethanol derivatives .

- Steric Effects : Bulky diphenyl groups may hinder binding to flat active sites but improve selectivity for enzymes with deeper pockets .

- Metabolic Stability : Halogenated analogues (e.g., 2,4-dichlorophenyl) exhibit slower hepatic clearance due to reduced cytochrome P450 affinity .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1-benzyl-1H-imidazol-2-yl)(diphenyl)methanol?

- Key Methodologies :

- Imidazole alkylation : React 1H-imidazole derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in refluxing dioxane) to introduce the benzyl group .

- Oxidation/Reduction : Use oxidizing agents like Dess-Martin periodinane (DMP) to convert alcohol precursors to ketones or aldehydes, followed by Grignard reactions with diphenylmethanol derivatives .

- Purification : Recrystallization from ethanol or methanol is effective for isolating high-purity products .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic Techniques :

- NMR : Analyze - and -NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.5–5.5 ppm, diphenyl signals at δ 7.2–7.6 ppm) .

- Elemental Analysis : Compare experimental C/H/N/O percentages with theoretical values to verify purity (>98% recommended) .

Q. What are common challenges in crystallizing this compound, and how can they be addressed?

- Solvent Selection : Slow evaporation from ethanol or dichloromethane/hexane mixtures often yields single crystals. Avoid polar aprotic solvents (e.g., DMF) due to high boiling points .

- Polymorphism : Screen multiple solvents and cooling rates to isolate the most stable crystal form .

- Software Tools : Use OLEX2 or SHELXL for structure refinement, especially for resolving disordered benzyl/diphenyl groups .

Advanced Research Questions

Q. How can DFT studies contribute to understanding the electronic properties of this compound?

- Applications :

- Reaction Mechanism : Model intermediates in synthesis (e.g., transition states during benzylation) to optimize catalytic conditions .

- Electronic Structure : Calculate HOMO/LUMO energies to predict reactivity in cross-coupling or biological interactions .

- Software : Gaussian or ORCA with B3LYP/6-31G(d) basis sets are standard for imidazole derivatives .

Q. What strategies are effective in resolving contradictions in biological activity data?

- Dose-Response Analysis : Perform IC₅₀ assays in triplicate across multiple cell lines to account for variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies in antifungal activity .

- Structural Analog Comparison : Compare activity with derivatives (e.g., thioacetamide or triazole variants) to isolate key pharmacophores .

Q. What crystallographic software tools are optimal for determining its molecular structure?

- Data Processing : Use SHELXD for phase solution and SHELXL for refinement, especially for handling twinning or high thermal motion in the diphenyl groups .

- Visualization : OLEX2 integrates molecular graphics and refinement, enabling real-time adjustment of anisotropic displacement parameters .

- Validation : Check CIF files with PLATON to identify missed symmetry or solvent-accessible voids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.